molecular formula C10H16N5O11P3S B1195859 Datpalphas CAS No. 64145-28-4

Datpalphas

Cat. No. B1195859
CAS RN: 64145-28-4
M. Wt: 507.25 g/mol
InChI Key: CCPIKNHZOWQALM-DLQJRSQOSA-N
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Description

Datpalphas are a class of synthetic peptides that have been developed for scientific research purposes. These peptides are designed to interact with specific molecular targets in order to understand their biological functions and pathways. Datpalphas have been widely used in scientific research due to their ability to provide insights into complex biological processes. In

Scientific Research Applications

  • Pyrosequencing using dATPαS : The paper by Gharizadeh et al. (2002) discusses how pyrosequencing, a DNA sequencing method, has been improved by using pure 2'-deoxyadenosine-5'-O'-(1-thiotriphosphate) Sp-isomer, leading to longer reads and more efficient sequencing, especially through poly(T) regions (Gharizadeh et al., 2002).

  • Interaction of [35S]dATPαS with P2Y1 Purinoceptor : Oras and Järv (2004) studied the kinetics of [35S]dATPαS interaction with rat brain membrane fragments, identifying different types of binding sites and shedding light on the interaction of antagonists with G-protein coupled receptors (Oras & Järv, 2004).

  • Stereoselectivity in DNA Polymerase β with dATPαS : Liu and Tsai (2001) conducted a pre-steady-state kinetic analysis of the stereoselectivity of DNA polymerase β toward different isomers of dATPαS, revealing insights into the incorporation preferences and effects of various metal ions and mutagenesis on this process (Liu & Tsai, 2001).

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O11P3S/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(24-7)2-23-29(22,30)26-28(20,21)25-27(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,30)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPIKNHZOWQALM-DLQJRSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O11P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Datpalphas

CAS RN

64145-28-4, 87092-22-6
Record name 2'-Deoxyadenosine 5'-O-(1-thiotriphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Thiodeoxyadenosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087092226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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